N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’~3~-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE typically involves the condensation reaction between 4-bromo-2-thiophenecarboxaldehyde and nicotinic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
4-bromo-2-thiophenecarboxaldehyde+nicotinic acid hydrazide→N’ 3 -[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’~3~-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N’~3~-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’~3~-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is unique due to the presence of the 4-bromo-2-thienyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C11H8BrN3OS |
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Molecular Weight |
310.17 g/mol |
IUPAC Name |
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8BrN3OS/c12-9-4-10(17-7-9)6-14-15-11(16)8-2-1-3-13-5-8/h1-7H,(H,15,16)/b14-6- |
InChI Key |
PYADSVLKLMONCX-NSIKDUERSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C\C2=CC(=CS2)Br |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=CS2)Br |
Origin of Product |
United States |
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